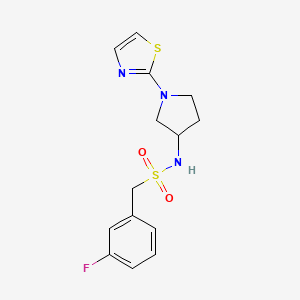

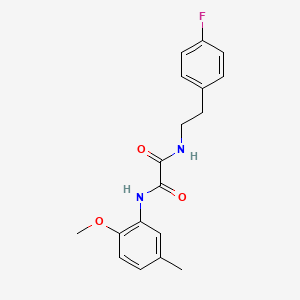

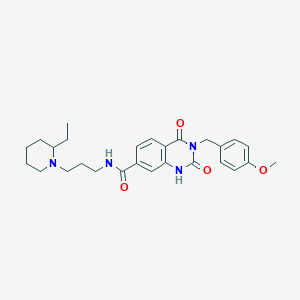

![molecular formula C14H15BrN2O2 B2814834 ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 63277-57-6](/img/structure/B2814834.png)

ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a chemical compound . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . This compound has been studied for its potential anti-tumor activity .

Synthesis Analysis

In a study, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . The compounds tert-butyl-8-bromo-5-methyl-3,4-dihydro-1H-pyrido-[4,3-b]indole-2-carboxylate(4e), tert-butyl-8-bromo-5-benzyl-3,4-dihydro-1H-pyrido-[4,3-b]indole-2-carboxylate (4f), and tert-butyl-8-bromo-5-phenethyl-3,4-dihydro-1H-pyrido-[4,3-b]indole-2-carboxylate (4g) were synthesized with yields of 69%, 63%, 61%, respectively .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis :

- Hermecz et al. (1991) reported an unusual reaction involving ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates, leading to a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This work contributes to the knowledge of nitrogen bridgehead compounds and their structural peculiarities (Hermecz et al., 1991).

Antitumor Activities :

- A study by Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, finding that it exhibited good antitumor activity against Hela cells in vitro. This research contributes to understanding the potential medical applications of similar compounds (Hu et al., 2018).

New Heterocyclic Ring Systems :

- Unangst (1983) described the preparation of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system, demonstrating the versatility of similar compounds in creating new heterocyclic structures (Unangst, 1983).

Heteroaromatic Ring Systems :

- Sakamoto et al. (1987) explored the palladium-catalyzed reaction of ethyl 2-bromocarbanilate with trimethylsilylacetylene, leading to the synthesis of indole derivatives. This study highlights the compound's utility in creating condensed heteroaromatic ring systems (Sakamoto et al., 1987).

Phosphine-Catalyzed Annulation :

- Zhu et al. (2003) reported that ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, highlighting the potential of this compound in complex chemical reactions (Zhu et al., 2003).

Propiedades

IUPAC Name |

ethyl 8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGMMWXVHWEKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)

![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)

![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)